molecular formula C19H17FN2O4S2 B257572 N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

Katalognummer B257572
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: VPGVZFBSEYBQER-HATACVMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, also known as FABP4 inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for the fatty acid binding protein 4 (FABP4), a protein that plays a key role in lipid metabolism and inflammation. In

Wirkmechanismus

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide works by binding to the this compound protein, which is primarily expressed in adipocytes and macrophages. By inhibiting this compound, this compound can reduce the uptake and storage of fatty acids in adipocytes, leading to increased insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. These include:
- Increased insulin sensitivity: Inhibition of this compound can lead to increased insulin sensitivity, which can be beneficial in the treatment of diabetes and other metabolic disorders.
- Reduced inflammation: this compound is also involved in the regulation of inflammatory pathways. Inhibition of this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
- Reduced atherosclerosis: Studies have shown that this compound inhibition can reduce the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
- Reduced cancer growth: this compound has been shown to play a role in the growth and proliferation of cancer cells. Inhibition of this compound can reduce the growth of cancer cells and increase their sensitivity to chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is its specificity for this compound. This compound has been shown to have a high affinity for this compound, with minimal off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. These include:
- Development of more soluble analogs: One potential direction for future research is the development of more soluble analogs of this compound, which could make it easier to use in experiments.
- Investigation of combination therapies: this compound inhibition has been shown to have potential therapeutic effects in a variety of diseases. Future research could investigate the potential benefits of combining this compound inhibition with other therapies, such as statins or anti-inflammatory drugs.
- Development of more potent inhibitors: While this compound has shown promise as a this compound inhibitor, there is still room for improvement in terms of potency. Future research could focus on the development of more potent inhibitors with improved therapeutic potential.

Synthesemethoden

The synthesis of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-ethyl-4-methoxybenzaldehyde in the presence of triethylamine. The resulting product is then reacted with thiourea to form the thiazolidinone ring. The final product is obtained by reacting the intermediate with ammonium hydroxide.

Wissenschaftliche Forschungsanwendungen

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role as a this compound inhibitor. This compound is a protein that plays a key role in lipid metabolism and inflammation. Inhibition of this compound has been shown to have potential therapeutic effects in a variety of diseases, including obesity, diabetes, atherosclerosis, and cancer.

Eigenschaften

Molekularformel

C19H17FN2O4S2

Molekulargewicht

420.5 g/mol

IUPAC-Name

(NE)-N-[(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H17FN2O4S2/c1-3-22-18(23)17(12-13-4-8-15(26-2)9-5-13)27-19(22)21-28(24,25)16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3/b17-12-,21-19+

InChI-Schlüssel

VPGVZFBSEYBQER-HATACVMWSA-N

Isomerische SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)F

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.